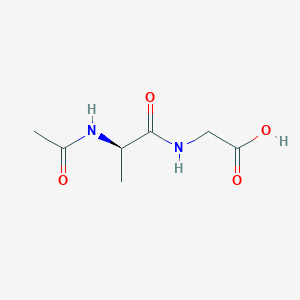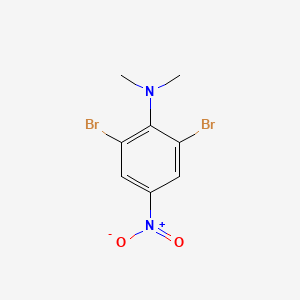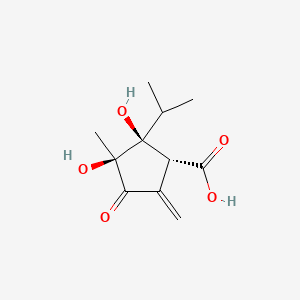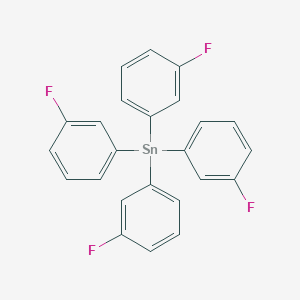
(R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is part of a long hydrocarbon chain. This compound is notable for its specific stereochemistry, which includes the ®-configuration and the (Z)-configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol typically involves several steps, including the formation of the hydrocarbon chain and the introduction of the hydroxyl group. One common method involves the use of Grignard reagents, which are organomagnesium compounds that react with carbonyl compounds to form alcohols. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol may involve catalytic hydrogenation processes, where unsaturated hydrocarbons are hydrogenated in the presence of a catalyst to form the desired alcohol. This method is efficient for large-scale production and ensures high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavorings due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of ®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with these targets, influencing their activity and leading to various biological effects. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-(-)-14-Methyl-8-hexadecen-1-ol: Similar structure but lacks the (Z)-configuration.
(S)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol: Similar structure but with the (S)-configuration instead of ®.
Uniqueness
®-(-)-(Z)-14-Methyl-8-hexadecen-1-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for applications where stereospecific interactions are crucial.
Propiedades
Número CAS |
30689-78-2 |
|---|---|
Fórmula molecular |
C17H34O |
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
(Z,14R)-14-methylhexadec-8-en-1-ol |
InChI |
InChI=1S/C17H34O/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18/h5,7,17-18H,3-4,6,8-16H2,1-2H3/b7-5-/t17-/m1/s1 |
Clave InChI |
QRFJDYPDABYWFH-XTKXOIQPSA-N |
SMILES isomérico |
CC[C@@H](C)CCCC/C=C\CCCCCCCO |
SMILES canónico |
CCC(C)CCCCC=CCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)

![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)




![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)

![Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-](/img/structure/B14683916.png)


![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)

